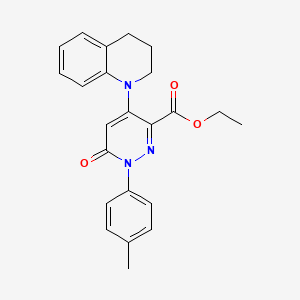

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine carboxylate derivative characterized by a 4-methylphenyl substituent at position 1 and a 1,2,3,4-tetrahydroquinolin-1-yl group at position 4 of the pyridazine ring. The ethyl ester group at position 3 and the oxo group at position 6 are conserved features in this class, contributing to hydrogen-bonding interactions and metabolic stability .

Properties

IUPAC Name |

ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-14-6-8-17-7-4-5-9-19(17)25)15-21(27)26(24-22)18-12-10-16(2)11-13-18/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWQXWMOHOGTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methylphenyl derivatives and 1,2,3,4-tetrahydroquinoline. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more saturated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of tetrahydroquinolines can inhibit the growth of various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents for treating infections .

Anticancer Activity

The compound's structural features allow it to interact with cellular targets involved in cancer progression. Preliminary studies have demonstrated that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes. For example, it may target enzymes involved in metabolic pathways or those implicated in neurodegenerative diseases. Such inhibitory action could lead to therapeutic strategies for conditions like Alzheimer's disease .

Drug Development

The unique chemical structure of this compound makes it a candidate for drug development. Its ability to modulate biological pathways positions it as a lead compound for synthesizing new pharmaceuticals targeting infectious diseases and cancer.

Formulation Development

In pharmaceutical formulations, the compound can be utilized as an active ingredient or as part of a combination therapy. Its solubility and stability profile can be optimized for various delivery methods including oral and injectable forms.

Applications in Materials Science

Research into the material properties of this compound suggests potential uses in creating advanced materials. Its ability to form stable complexes with metals could be exploited in catalysis or sensor technology.

Agricultural Applications

There is emerging interest in the use of this compound as a biopesticide or plant growth regulator. Its biological activity against certain pests and pathogens may provide a sustainable alternative to synthetic pesticides .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Demonstrated inhibition against E. coli and S. aureus | Potential for new antibiotic formulations |

| Cancer Cell Line Study | Induced apoptosis in breast cancer cells | Possible lead for anticancer drug development |

| Enzyme Inhibition Trials | Inhibited acetylcholinesterase activity | Potential treatment for Alzheimer's disease |

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Position 1 Substituents :

- The 4-methylphenyl group in the target compound offers moderate hydrophobicity, while the 4-fluorophenyl () and 4-methoxyphenyl () groups introduce electron-withdrawing or donating effects, respectively. The 3-(trifluoromethyl)phenyl group () enhances lipophilicity (XLogP3 = 3.4) and steric bulk, likely influencing receptor binding .

In contrast, the pyridin-2-ylsulfanyl group () introduces sulfur-mediated interactions, and trifluoromethyl () increases metabolic resistance .

Applications :

- The target compound’s analogs show divergent uses: explicitly restricts use to laboratory research, while highlights medicinal applications. This contrast underscores the role of substituents in determining biological activity and safety profiles .

Research Findings and Implications

- Structural Validation : Crystallographic studies of related compounds rely on tools like SHELX for refinement and structure validation, ensuring accuracy in stereochemical assignments .

- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ) improve metabolic stability but may reduce solubility.

- Synthetic Feasibility : The ethyl ester group in the target compound and its analogs simplifies synthetic modification, enabling derivatization for structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : CHNO

- Molecular Weight : 320.37 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : Approximately 206–210 °C

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was tested against several cancer cell lines and demonstrated significant cytotoxicity.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of bacteria and fungi.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and other diseases.

Antitumor Activity

In a study assessing the antitumor effects of various derivatives of tetrahydroquinoline compounds, this compound was found to have potent activity against multiple human tumor cell lines. The study reported an IC value of approximately 5 µM against HepG2 liver cancer cells, indicating strong cytotoxicity .

Antimicrobial Evaluation

The antimicrobial efficacy of the compound was evaluated using the disk diffusion method against several pathogens. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that the compound acts as a selective inhibitor of thioredoxin reductase (TrxR), which is crucial in cancer biology. The inhibition constant (K) was determined to be 0.5 µM, suggesting a strong interaction with the enzyme .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.